
4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring. In this compound, the quinoxaline ring is substituted at the 4-position with a 3-methoxybenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoxaline core with a 3-methoxybenzoyl substituent at the 4-position. The presence of the carbonyl group in the benzoyl moiety and the nitrogen atoms in the quinoxaline ring could result in the formation of hydrogen bonds .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, particularly at the nitrogen atoms or at the positions ortho to the nitrogen atoms on the benzene ring. The 3-methoxybenzoyl group could also undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the potential for hydrogen bonding could impact its solubility and boiling/melting points .科学的研究の応用
Pharmaceutical Drug Design
The compound’s structure, which includes a quinoxalin-2-one moiety, is of interest in the design of new pharmaceutical drugs. Quinoxaline derivatives are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties . The methoxybenzoyl group could potentially be modified to enhance drug-receptor interactions, making it a valuable scaffold in medicinal chemistry.
Organic Synthesis
In organic synthesis, this compound could serve as a precursor or intermediate in the construction of complex molecules. Its benzoic acid derivative structure is useful in various synthetic pathways, such as the formation of amides or esters, which are common in many organic compounds .
Material Science
Quinoxaline compounds have applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Their electronic properties can be tuned for use in optoelectronic devices .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLMMBZUTAWGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2987961.png)
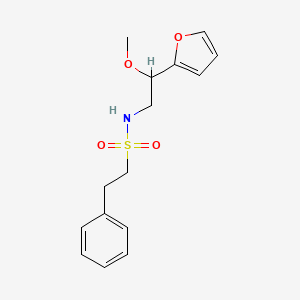
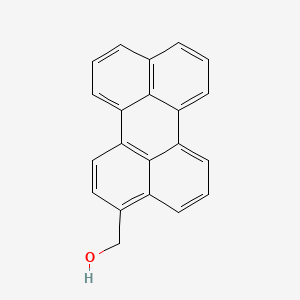

![3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2987970.png)
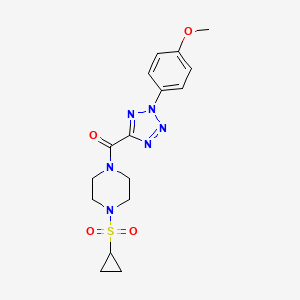
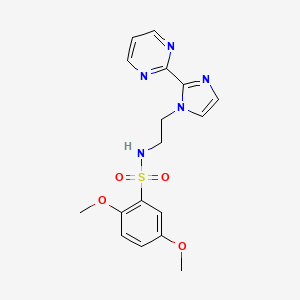
![2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2987974.png)
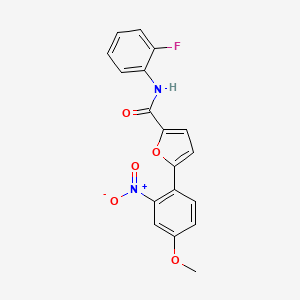
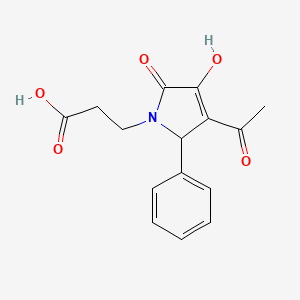
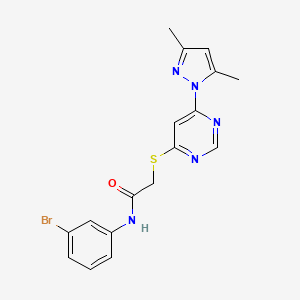
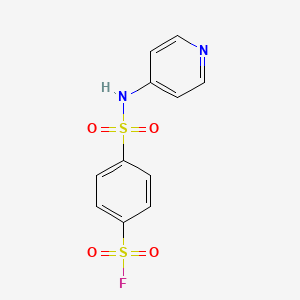
![(E)-4-({6-[2-methoxy-1-(methoxycarbonyl)-2-oxoethyl]-3-pyridinyl}amino)-4-oxo-2-butenoic acid](/img/structure/B2987980.png)
